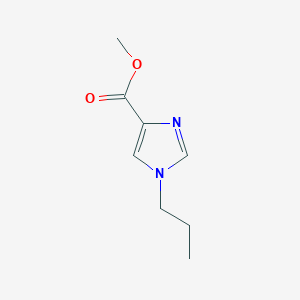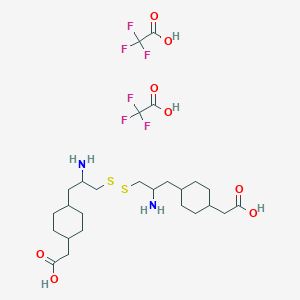
Dtbacc btfac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtbacc btfac is a chemical compound that has recently gained attention in the field of scientific research. This compound has been found to have numerous potential applications in various fields, including medicine, agriculture, and environmental science. In
Mecanismo De Acción
The mechanism of action of dtbacc btfac is not fully understood, but it is believed to work by scavenging free radicals and reactive oxygen species (ROS) in the body. Additionally, dtbacc btfac may help to regulate the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that dtbacc btfac has numerous biochemical and physiological effects. For example, it has been found to reduce inflammation and oxidative stress in the body, which may help to prevent or slow the progression of certain diseases. Additionally, dtbacc btfac has been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dtbacc btfac for lab experiments is that it is relatively easy to synthesize and purify. Additionally, dtbacc btfac is stable and can be stored for long periods of time without degradation. However, one limitation of dtbacc btfac is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Direcciones Futuras
There are numerous future directions for research on dtbacc btfac. One area of research is in the development of new drugs and therapies for the treatment of neurodegenerative diseases. Additionally, dtbacc btfac may have potential applications in the field of agriculture, where it could be used as a natural pesticide or herbicide. Finally, further research is needed to fully understand the mechanism of action of dtbacc btfac and to identify potential new applications for this compound in scientific research.
Métodos De Síntesis
The synthesis of dtbacc btfac involves the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a copper catalyst. This reaction results in the formation of dtbacc btfac with a yield of around 80%.
Aplicaciones Científicas De Investigación
Dtbacc btfac has been found to have numerous potential applications in scientific research. One of the main areas of research is in the field of medicine, where dtbacc btfac has been found to have potential as an antioxidant and anti-inflammatory agent. Additionally, dtbacc btfac has been shown to have potential as a neuroprotective agent, with studies indicating that it may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
156143-99-6 |
|---|---|
Nombre del producto |
Dtbacc btfac |
Fórmula molecular |
C26H42F6N2O8S2 |
Peso molecular |
688.7 g/mol |
Nombre IUPAC |
2-[4-[2-amino-3-[[2-amino-3-[4-(carboxymethyl)cyclohexyl]propyl]disulfanyl]propyl]cyclohexyl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H40N2O4S2.2C2HF3O2/c23-19(9-15-1-5-17(6-2-15)11-21(25)26)13-29-30-14-20(24)10-16-3-7-18(8-4-16)12-22(27)28;2*3-2(4,5)1(6)7/h15-20H,1-14,23-24H2,(H,25,26)(H,27,28);2*(H,6,7) |
Clave InChI |
YWVTXDBSRJRRQV-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Sinónimos |
1,1'-dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) DTBACC BTFAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



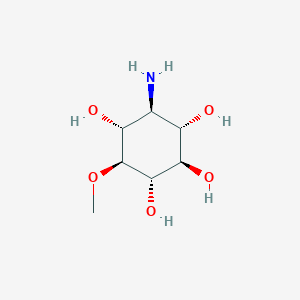
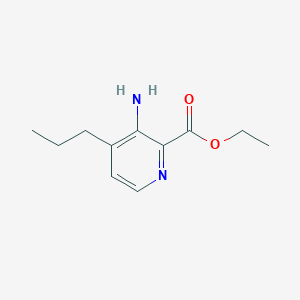
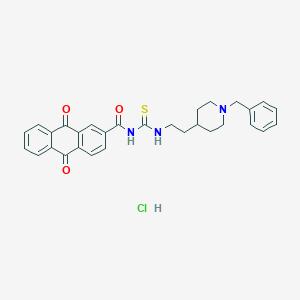

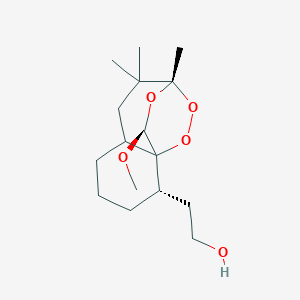
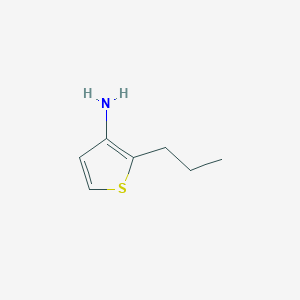
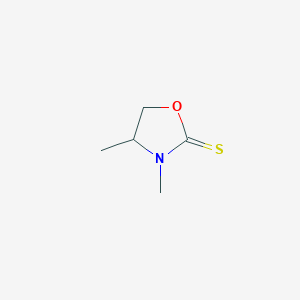
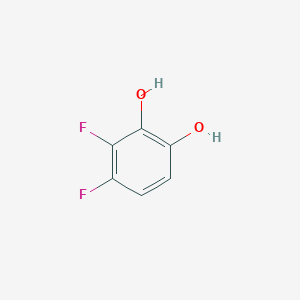
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
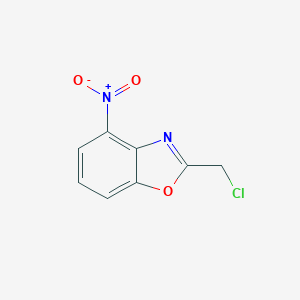
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
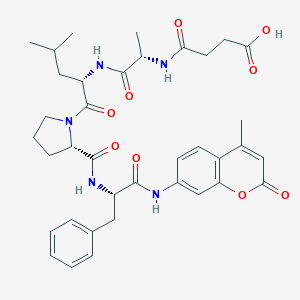
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)
